N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2,2-dimethylpropanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinazolinone core substituted with a chlorophenyl group and a dimethylpropanamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2,2-dimethylpropanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-2-methylpropanamide in the presence of a base, followed by cyclization to form the quinazolinone ring . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 60-80°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with additional oxygen functionalities.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can have different functional groups depending on the reagents used .
Scientific Research Applications
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2,2-dimethylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can modulate signaling pathways by interacting with specific receptors on cell surfaces .
Comparison with Similar Compounds
Similar Compounds
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]acetamide: Similar structure but with an acetamide group instead of a dimethylpropanamide moiety.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Contains a dichlorobenzamide core with a chlorophenyl group.
Uniqueness
N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the dimethylpropanamide group, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C19H20ClN3O2 |
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Molecular Weight |
357.8 g/mol |
IUPAC Name |
N-[7-(3-chlorophenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C19H20ClN3O2/c1-19(2,3)17(25)23-18-21-10-14-15(22-18)8-12(9-16(14)24)11-5-4-6-13(20)7-11/h4-7,10,12H,8-9H2,1-3H3,(H,21,22,23,25) |
InChI Key |
NNYWVZPXMPHASX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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